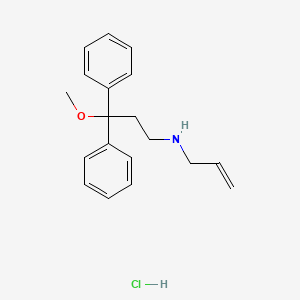
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride is a complex organic compound with a unique structure that includes a benzene ring, a propanamine chain, and a methoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride typically involves multiple steps, including the formation of the benzene ring, the introduction of the propanamine chain, and the addition of the methoxy group. Common synthetic routes include:
Nucleophilic Aromatic Substitution: This method involves the substitution of a leaving group on the benzene ring with a nucleophile, such as an amine.
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with an electrophile.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or platinum, can enhance the efficiency of the reactions. Additionally, the reactions are typically carried out in specialized reactors to ensure safety and maximize yield.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substituting Agents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Phenethylamine, p-methoxy-α-methyl-, hydrochloride
- Benzeneethanamine, 4-methoxy-α-methyl-
- 3-Phenylpropylamine
Uniqueness
Benzenepropanamine, gamma-methoxy-gamma-phenyl-N-2-propenyl-, hydrochloride is unique due to its specific structure, which includes a methoxy group and a propenyl chain. This unique structure contributes to its distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
52742-41-3 |
|---|---|
Molecular Formula |
C19H24ClNO |
Molecular Weight |
317.9 g/mol |
IUPAC Name |
3-methoxy-3,3-diphenyl-N-prop-2-enylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C19H23NO.ClH/c1-3-15-20-16-14-19(21-2,17-10-6-4-7-11-17)18-12-8-5-9-13-18;/h3-13,20H,1,14-16H2,2H3;1H |
InChI Key |
GMUNKSWIKNLVMD-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCNCC=C)(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















